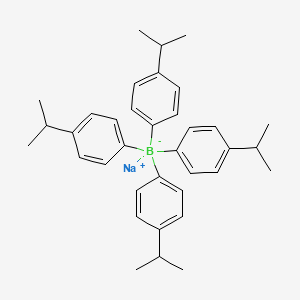
Sodiumtetrakis(4-isopropylphenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodiumtetrakis(4-isopropylphenyl)borate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of four isopropylphenyl groups attached to a central boron atom, with sodium as the counterion. It is often used in research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrakis(4-isopropylphenyl)borate typically involves the reaction of sodium borohydride with 4-isopropylphenylboronic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: On an industrial scale, the production of sodium tetrakis(4-isopropylphenyl)borate follows similar principles but is optimized for larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, and the product is purified using advanced techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Sodiumtetrakis(4-isopropylphenyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isopropylphenyl groups are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form boronic acids or borate esters.
Reduction Reactions: It can be reduced to form borohydrides or other boron-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and alkoxides, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: The major products are substituted borates with different functional groups.
Oxidation Reactions: The major products are boronic acids or borate esters.
Reduction Reactions: The major products are borohydrides or other reduced boron compounds.
Applications De Recherche Scientifique
Sodiumtetrakis(4-isopropylphenyl)borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: It is employed in the study of boron-containing compounds’ interactions with biological molecules.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of sodium tetrakis(4-isopropylphenyl)borate involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with nucleophiles and electrophiles to facilitate bond formation and cleavage.
Comparaison Avec Des Composés Similaires
- Sodium tetrakis(4-fluorophenyl)borate
- Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
- Lithium tetrakis(pentafluorophenyl)borate
Comparison:
- Sodiumtetrakis(4-isopropylphenyl)borate is unique due to the presence of isopropyl groups, which provide steric hindrance and influence its reactivity compared to other tetrakis(phenyl)borates.
- Sodium tetrakis(4-fluorophenyl)borate has fluorine atoms that increase its electron-withdrawing capability, making it more reactive in certain conditions.
- Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate has trifluoromethyl groups that enhance its stability and reactivity in different chemical environments.
- Lithium tetrakis(pentafluorophenyl)borate is known for its high stability and is often used in applications requiring robust borate compounds.
Propriétés
Numéro CAS |
1245187-43-2 |
|---|---|
Formule moléculaire |
C36H47BNa |
Poids moléculaire |
513.55915 |
Synonymes |
Borate(1-), tetrakis[4-(1-Methylethyl)phenyl]-,sodiuM (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B1143935.png)
![3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/new.no-structure.jpg)
![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)
![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)
![(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid](/img/structure/B1143940.png)


